2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide

Description

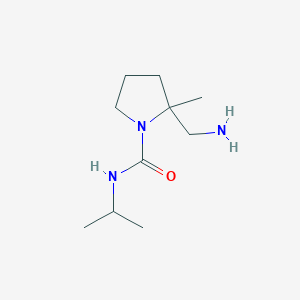

2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based carboxamide derivative featuring a 2-methyl substituent on the pyrrolidine ring, an aminomethyl group at the 2-position, and an isopropyl (propan-2-yl) carboxamide moiety. Pyrrolidine derivatives are widely explored for their bioactivity, including CNS modulation, enzyme inhibition, and antimicrobial properties .

Properties

Molecular Formula |

C10H21N3O |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

2-(aminomethyl)-2-methyl-N-propan-2-ylpyrrolidine-1-carboxamide |

InChI |

InChI=1S/C10H21N3O/c1-8(2)12-9(14)13-6-4-5-10(13,3)7-11/h8H,4-7,11H2,1-3H3,(H,12,14) |

InChI Key |

ADTUYGFGPSLSJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)N1CCCC1(C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors. One common method includes the cyclization of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine under reflux conditions in 1,4-dioxane . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solid-phase synthesis techniques and the use of automated synthesizers to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structure can be compared to other pyrrolidine carboxamides documented in the evidence:

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Hydrophilicity vs. Lipophilicity: The target compound’s aminomethyl group may improve aqueous solubility compared to purely alkyl-substituted analogs (e.g., N,N-dimethyl derivatives in ), while the isopropyl group balances lipophilicity for membrane permeability.

Biological Activity

2-(Aminomethyl)-2-methyl-N-(propan-2-yl)pyrrolidine-1-carboxamide, a pyrrolidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, particularly in antibacterial and anticancer research.

The compound's molecular formula is , with a molecular weight of approximately 200.28 g/mol. It features a chiral center, which contributes to its biological activity. The structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate amine precursors. Variants of this synthesis have been documented, showcasing different substituents that enhance biological efficacy.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. A study highlighted the effectiveness of related compounds against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values for certain derivatives were as low as 0.125 μg/mL, demonstrating potent activity compared to standard antibiotics like vancomycin .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 2-(Aminomethyl)-2-methyl... | MRSA | 0.125 |

| Related Pyrrolidine Derivative | MSSA | 0.125 |

| Control (Vancomycin) | MRSA | 0.5 |

Anticancer Activity

The compound has also been investigated for anticancer properties. In vitro studies have shown that pyrrolidine derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. Notably, compounds with similar structures have demonstrated the ability to modulate protein interactions critical for tumor progression .

Case Study: Anticancer Efficacy

In a preclinical model, a pyrrolidine-based compound exhibited a reduction in tumor size by over 50% when administered at therapeutic doses over four weeks. This finding supports further exploration into the compound's mechanism of action and potential clinical applications.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in bacterial cell wall synthesis and cancer cell signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.